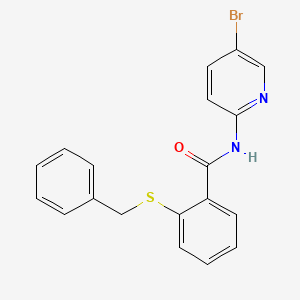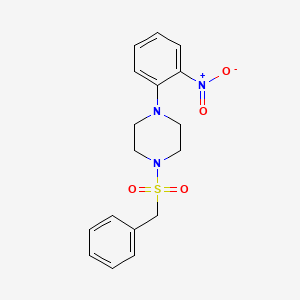
1-(benzylsulfonyl)-4-(2-nitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzylsulfonyl)-4-(2-nitrophenyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is a piperazine derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Mécanisme D'action
The mechanism of action of 1-(benzylsulfonyl)-4-(2-nitrophenyl)piperazine is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes and receptors in the body. Specifically, it has been found to inhibit the activity of monoamine oxidase A and B, which are enzymes involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. Additionally, this compound has been shown to have antioxidant properties and to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(benzylsulfonyl)-4-(2-nitrophenyl)piperazine in lab experiments is its potential as a therapeutic agent. This compound has been shown to exhibit various activities that make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Orientations Futures
There are various future directions for the study of 1-(benzylsulfonyl)-4-(2-nitrophenyl)piperazine. One direction is the development of new drugs based on this compound. Additionally, further studies are needed to determine the exact mechanism of action of this compound and its potential therapeutic applications. Furthermore, the potential toxicity and safety of this compound need to be investigated further. Finally, the development of new synthesis methods for this compound could also be an area of future research.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research. Its potential as a therapeutic agent has been studied extensively, and it has been found to exhibit various activities that make it a promising candidate for the development of new drugs. Further studies are needed to determine the exact mechanism of action, potential toxicity, and safety of this compound. Additionally, the development of new synthesis methods and the investigation of new therapeutic applications could be areas of future research.
Méthodes De Synthèse
The synthesis of 1-(benzylsulfonyl)-4-(2-nitrophenyl)piperazine can be achieved through various methods. One of the most common methods involves the reaction of 1-benzylpiperazine with sodium nitrite in the presence of sulfuric acid and water. The resulting compound is then treated with sodium sulfite to yield the final product.
Applications De Recherche Scientifique
1-(Benzylsulfonyl)-4-(2-nitrophenyl)piperazine has been studied extensively for its potential as a therapeutic agent. It has been found to exhibit antitumor, antiviral, and antibacterial activities. Additionally, this compound has been shown to have potential as an antidepressant and anxiolytic agent.
Propriétés
IUPAC Name |
1-benzylsulfonyl-4-(2-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-20(22)17-9-5-4-8-16(17)18-10-12-19(13-11-18)25(23,24)14-15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBDQJCKYVOREE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


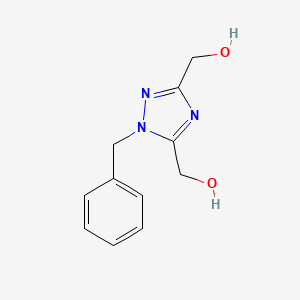


![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea](/img/structure/B5918067.png)
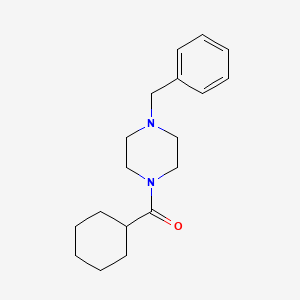

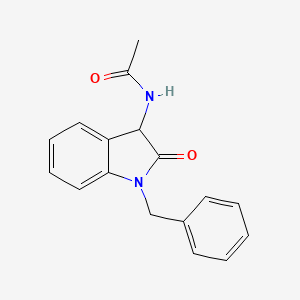
![2-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5918102.png)
![1-benzyl-5-[(2-methoxy-5-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5918109.png)
![N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea](/img/structure/B5918112.png)
methyl]thiourea](/img/structure/B5918117.png)
![5-acetyl-10-benzyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B5918132.png)
